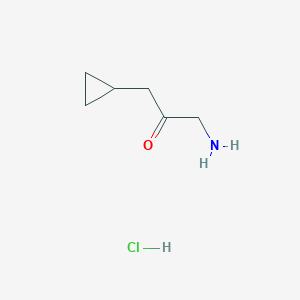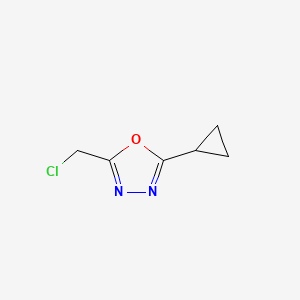
1-Amino-3-cyclopropylacetone hydrochloride
Descripción general
Descripción
1-Amino-3-cyclopropylacetone hydrochloride (1-ACA-HCl) is an organic compound with a wide range of applications in the field of scientific research. It is a cyclic amine that has been used in the synthesis of various organic compounds and has been studied extensively in the field of biochemistry and physiology.
Mecanismo De Acción
1-Amino-3-cyclopropylacetone hydrochloride acts as an inhibitor of enzymes, which means that it binds to the active site of an enzyme and prevents it from catalyzing its reaction. This inhibition can be reversible or irreversible, depending on the type of enzyme and the concentration of this compound used. In addition, this compound has been shown to interact with other molecules, including proteins, and can affect the structure and function of proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of various enzymes, including enzymes involved in metabolism, protein synthesis, and DNA replication. In addition, this compound has been shown to affect the structure and function of proteins, and to interact with other molecules, including hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Amino-3-cyclopropylacetone hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. In addition, it is relatively non-toxic and has a relatively low potential for causing adverse effects. However, this compound is not very soluble in water, and so it can be difficult to use in experiments that require the use of aqueous solutions.
Direcciones Futuras
1-Amino-3-cyclopropylacetone hydrochloride has a wide range of potential applications in the field of scientific research. Its ability to inhibit enzymes and affect the structure and function of proteins makes it a promising tool for studying the mechanisms of various biological processes. In addition, its ability to interact with other molecules, including hormones, makes it a potential tool for studying the effects of hormones on various physiological processes. Furthermore, its relatively low toxicity and easy availability make it a promising candidate for use in drug design and development. Finally, its potential for use in the synthesis of various organic compounds makes it a promising tool for the development of new drugs and other compounds.
Aplicaciones Científicas De Investigación
1-Amino-3-cyclopropylacetone hydrochloride has been used extensively in scientific research, particularly in the fields of biochemistry and physiology. It has been used in the synthesis of various organic compounds, including peptides and proteins. It has also been used as a tool to study enzyme-catalyzed reactions and to investigate the effects of changes in pH on the activity of enzymes. In addition, this compound has been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules.
Propiedades
IUPAC Name |
1-amino-3-cyclopropylpropan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-4-6(8)3-5-1-2-5;/h5H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMISSRHHMQAWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B1486188.png)







![methyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1486203.png)

![3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxopropanoic acid](/img/structure/B1486207.png)
![1-Azaspiro[3.5]nonane trifluoroacetate](/img/structure/B1486208.png)
![Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione hydrochloride](/img/structure/B1486209.png)